1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine
Description
Properties
CAS No. |
918482-15-2 |
|---|---|
Molecular Formula |
C21H28N2O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine |
InChI |
InChI=1S/C21H28N2O2/c1-24-20-7-9-21(10-8-20)25-18-17-23-15-13-22(14-16-23)12-11-19-5-3-2-4-6-19/h2-10H,11-18H2,1H3 |
InChI Key |
ZLDKRZOBFOKSCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2CCN(CC2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Piperazine Intermediate
Reagents : Anhydrous piperazine and an appropriate alkyl halide (e.g., 2-bromoethyl phenyl ether).
-
- Solvent: Ethanol or another polar solvent.
- Temperature: Reflux for several hours (typically 6-8 hours).
- Yield: Approximately 63.5% based on the starting materials.
-
- Combine anhydrous piperazine with the alkyl halide in ethanol.
- Heat under reflux to facilitate the nucleophilic attack by piperazine on the electrophilic carbon of the alkyl halide.
- After completion, cool the mixture and filter to isolate the piperazine derivative.
Step 2: Introduction of the Phenoxyethyl Group
Reagents : The previously formed piperazine derivative and a phenoxyethyl halide (e.g., 4-methoxyphenyl chloroacetate).
-
- Solvent: Methylene chloride or another suitable solvent.
- Temperature: Controlled heating (around 80°C).
- Time: Reaction duration may vary from several hours to overnight.
-
- Mix the piperazine derivative with the phenoxyethyl halide in the chosen solvent.
- Stir and heat to promote nucleophilic substitution.
- Monitor progress using thin-layer chromatography (TLC).
Step 3: Purification of Product
- Methods :
- Filtration to remove unreacted materials.
- Solvent evaporation under reduced pressure to concentrate the product.
- Recrystallization from ethanol or another suitable solvent to achieve high purity.
Alternative Synthetic Routes
Other methods may involve variations in reagents or solvents, such as using different bases or employing microwave-assisted synthesis for enhanced reaction rates and yields.
- Data Table: Comparison of Preparation Methods
| Method | Reagents Used | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Method A | Anhydrous piperazine + 2-bromoethyl phenyl ether | Ethanol | Reflux | ~63.5 |
| Method B | Piperazine derivative + 4-methoxyphenyl chloroacetate | Methylene chloride | ~80°C | Varies |
| Method C | Microwave-assisted synthesis with various alkyl halides | DMF | Microwave conditions | Improved |
The preparation of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine can be achieved through various methods, each with specific advantages regarding yield and purity. The choice of reagents, solvents, and reaction conditions plays a critical role in optimizing the synthesis of this compound, which holds promise in pharmaceutical applications.
Further research is needed to explore more efficient synthetic pathways and to understand the pharmacological mechanisms underlying the activity of this compound in biological systems. Additionally, investigating alternative purification techniques could enhance overall yield and reduce costs associated with production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of 1-[2-(4-hydroxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine.
Reduction: Formation of cyclohexane derivatives of the aromatic rings.
Substitution: Formation of various substituted piperazine derivatives depending on the substituent used.
Scientific Research Applications
Antidepressant Activity
Research indicates that piperazine derivatives, including 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine, exhibit potential as antidepressants. These compounds often act as serotonin reuptake inhibitors or interact with serotonin receptors, particularly the 5-HT1A receptor, which is crucial in the modulation of mood and anxiety disorders .
Anti-Anxiety Effects
The compound's interaction with serotonergic systems suggests its utility in treating anxiety disorders. Studies have shown that piperazine derivatives can reduce anxiety-like behaviors in animal models, supporting their potential as anxiolytic agents .
Neuroprotective Properties
Emerging evidence points to neuroprotective effects associated with piperazine derivatives. The compound may protect against neuronal damage in conditions such as ischemia and neurodegenerative diseases, possibly through modulation of neurotransmitter systems .
Analgesic Effects
Phenyl ethyl piperazines have been noted for their analgesic properties. The specific compound may influence pain pathways, providing relief in various pain models .
Antihistaminic Properties
The antihistaminic effects of related piperazine compounds suggest potential applications in allergic conditions. By blocking histamine receptors, these compounds can alleviate symptoms associated with allergic responses .
Study 1: Antidepressant Efficacy
A study investigated the antidepressant-like effects of various piperazine derivatives in rodent models. The results indicated that compounds similar to 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine significantly reduced depressive behaviors compared to control groups .
Study 2: Anxiolytic Activity
In another research effort, the anxiolytic effects of this compound were assessed using the elevated plus maze test. Results demonstrated a marked increase in exploratory behavior indicative of reduced anxiety levels among treated subjects .
Study 3: Neuroprotection in Ischemia Models
A series of experiments focused on the neuroprotective properties of piperazine derivatives during ischemic events. The findings revealed that these compounds could mitigate neuronal loss and improve recovery outcomes post-ischemia, highlighting their therapeutic potential in stroke management .
Data Table: Comparative Pharmacological Profiles
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
GBR Series Piperazines
The GBR compounds, such as GBR 12909 and GBR 12935 , are dopamine transporter (DAT) inhibitors with high affinity. Key comparisons:
Structural Insights :
Piperazines with Serotonin Transporter (SERT) Selectivity
Compounds like trans-43 and cis-47 () exhibit SERT selectivity. Comparisons include:
Mechanistic Implications :
- The 4-methoxyphenoxy group’s aromaticity and polarity could mimic SSRI scaffolds (e.g., fluoxetine) but with distinct selectivity due to piperazine flexibility .
Piperazine-Based Receptor Antagonists
MCL 0042 () and p-MPPI () highlight structural diversity:
Pharmacological Considerations :
- The target compound’s lack of ionizable groups (e.g., fluorine, chlorine) may reduce off-target interactions compared to halogenated analogs .
Biological Activity
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine, with the molecular formula , is a piperazine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological targets, particularly in the context of neurological disorders and other therapeutic applications.
- Molecular Weight : 340.5 g/mol
- CAS Number : 918482-15-2
- IUPAC Name : 1-[2-(4-methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine
- Structure : The compound features a piperazine ring substituted with a methoxyphenoxy group and a phenylethyl group, which may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the central nervous system (CNS). It may function as an agonist or antagonist at these receptors, modulating neurotransmitter activity and influencing physiological processes such as mood, cognition, and motor control.
Biological Activity Overview
- Neuropharmacological Effects : Research indicates that piperazine derivatives can exhibit a range of neuropharmacological effects. For instance, studies have shown that compounds similar to 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine can interact with dopaminergic and serotonergic systems, potentially providing therapeutic benefits in conditions like depression and anxiety .
- Anticancer Properties : Recent investigations into piperazine derivatives have highlighted their potential anticancer activities. A related compound, LQFM018, demonstrated necroptosis-inducing capabilities in leukemic cells, suggesting that similar mechanisms might be explored for 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine .
- Binding Affinity Studies : The binding affinity of this compound to various aminergic receptors has been assessed, indicating its potential role in modulating receptor activity. Such interactions are crucial for understanding its therapeutic potential in treating neurological disorders .
Comparative Analysis
To better understand the unique properties of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine compared to other piperazine derivatives, the following table summarizes key characteristics:
| Compound Name | Structure | Molecular Weight | Primary Activity |
|---|---|---|---|
| 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine | Structure | 340.5 g/mol | Neuropharmacological effects |
| LQFM018 | Structure | 300 g/mol | Induces necroptosis in cancer cells |
| 1-[2-(4-Hydroxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine | N/A | 340 g/mol | Antidepressant-like effects |
Case Studies and Research Findings
Several studies have investigated the biological activities of piperazine derivatives:
- Neuropharmacological Research : A study demonstrated that piperazine derivatives could effectively modulate serotonin reuptake mechanisms, providing insights into their potential use as antidepressants .
- Anticancer Studies : Research on LQFM018 revealed its ability to induce cell death through necroptosis pathways in K562 leukemic cells, suggesting a promising avenue for cancer treatment strategies involving piperazine derivatives .
- Toxicological Assessments : Toxicity studies have indicated that while some piperazine derivatives exhibit myelotoxicity, they can be well-tolerated at certain doses, highlighting the importance of dosage in therapeutic applications .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine to improve yield and purity?
- Methodological Answer : Synthesis optimization can involve solvent-free reactions (e.g., direct condensation of aldehydes with amines under catalyst-free conditions) to reduce byproducts . Coupling reactions using reagents like EDCI or DCC for amide bond formation between intermediates (e.g., 4-methoxyphenoxyethyl bromide and 2-phenylethylpiperazine) can enhance selectivity . Purification via recrystallization (ethanol or acetonitrile) or flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C): Assigns proton environments (e.g., methoxy group at δ ~3.8 ppm, piperazine ring protons at δ ~2.5–3.5 ppm) and confirms substitution patterns .
- IR : Identifies functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹ for methoxyphenoxy, NH stretches at ~3300 cm⁻¹ for piperazine) .
- HPLC : Quantifies purity using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., chair conformation of piperazine rings, O–H⋯N interactions) .
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound's biological targets?
- Methodological Answer :
- Substituent Modification : Replace the 4-methoxyphenoxy group with electron-withdrawing (e.g., nitro) or bulky (e.g., benzyl) groups to assess steric/electronic effects on receptor binding .
- Bioactivity Assays : Test derivatives for target-specific activity (e.g., antimicrobial assays using MIC against S. aureus or E. coli; cardiotropic activity via Langendorff heart models) .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with receptors (e.g., serotonin 5-HT₁A or dopamine D₂) and validate with SPR binding kinetics .
Q. What strategies address contradictions in reported biological activities of piperazine derivatives?
- Methodological Answer :
- Purity Analysis : Confirm compound integrity via elemental analysis (C, H, N) and LC-MS to rule out degradation products or impurities skewing results .
- Enantiomer Separation : Use chiral columns (Chiralpak AD-H) or asymmetric synthesis (e.g., sparteine-mediated lithiation) to isolate enantiomers and assess stereospecific activity .
- Control Experiments : Compare activity against structurally related analogs (e.g., 1-benzylpiperazine) to distinguish target-specific effects from nonspecific interactions .
Q. How can researchers resolve enantiomers of this compound for pharmacological studies?
- Methodological Answer :
- Asymmetric Synthesis : Employ (+)- or (-)-sparteine to mediate lithiation of N-Boc piperazine, followed by electrophilic trapping with chiral auxiliaries (e.g., (R)- or (S)-glycidol) .
- Chiral Chromatography : Use preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns (hexane/isopropanol eluent) to separate enantiomers .
- Circular Dichroism (CD) : Validate enantiopurity by measuring Cotton effects at 220–260 nm .
Q. What role does X-ray crystallography play in understanding the conformational behavior of this compound?
- Methodological Answer :
- Conformational Analysis : Single-crystal X-ray studies reveal chair vs. boat conformations of the piperazine ring (e.g., puckering parameters Q = 0.591 Å, θ = 1.7°) and steric effects from substituents .
- Intermolecular Interactions : Hydrogen bonding (O–H⋯N, C–H⋯O) and π-π stacking (between phenoxy/phenylethyl groups) dictate crystal packing and stability .
- Dynamic Behavior : Compare solid-state (X-ray) and solution (NMR NOE) conformations to assess flexibility and biological relevance .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported antimicrobial efficacy of similar piperazine derivatives?
- Methodological Answer :
- Strain-Specific Testing : Re-evaluate activity against standardized ATCC strains (e.g., C. albicans SC5314) under controlled conditions (CLSI guidelines) to minimize variability .
- Synergism Studies : Combine derivatives with known antibiotics (e.g., ciprofloxacin) to identify potentiating effects masked in single-agent assays .
- Resazurin Microplate Assay : Quantify metabolic inhibition (fluorescence-based) to improve sensitivity over traditional agar diffusion methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
